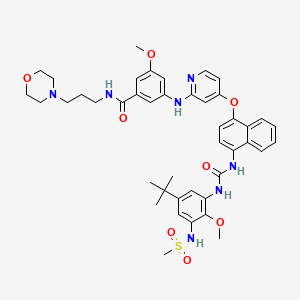![molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Vue d'ensemble
Description
Le TTA-A8 est un médicament à petite molécule qui agit comme un antagoniste des canaux calciques de type T. Il a été initialement développé par Merck Sharp & Dohme Corp. et est principalement utilisé à des fins de recherche. Le composé a montré un potentiel dans le traitement des maladies du système nerveux, notamment les troubles du sommeil et les maux de tête .
Applications De Recherche Scientifique
TTA-A8 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of T-type calcium channels. In biology, it helps researchers understand the role of these channels in cellular processes. In medicine, TTA-A8 is being investigated for its potential to treat sleep disorders, headaches, and other nervous system diseases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting calcium channels .
Safety and Hazards
Mécanisme D'action
Target of Action
TTA-A8, also known as “2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide”, primarily targets the T-type calcium channels . These channels are key players in various physiological processes due to their biophysical characteristics, making them ideally suited towards regulating neuronal excitability .
Mode of Action
TTA-A8 acts as a T-type calcium channel antagonist . It exhibits an IC50 value of 31.3 nM in the FLIPR depolarization assay , indicating its potent inhibitory action on these channels. By blocking these channels, TTA-A8 can modulate the flow of calcium ions, thereby affecting the excitability of neurons .
Biochemical Pathways
T-type calcium channels contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex . By antagonizing these channels, TTA-A8 can potentially modulate these pathways and their downstream effects.
Pharmacokinetics
TTA-A8 possesses favorable pharmacokinetic properties, making it suitable for research on epilepsy and sleep . It exhibits moderate to high plasma clearance (CLp), low to moderate distribution volume (Vss), and short half-life (T1/2) across three preclinical species (rat, dog, rhesus) . These properties impact the bioavailability of TTA-A8, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of TTA-A8’s action primarily involve the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-A8 can affect the flow of calcium ions in neurons, thereby altering their excitability . This can lead to changes in various physiological processes, including sleep and pain perception .
Méthodes De Préparation
La synthèse du TTA-A8 implique plusieurs étapes. Une méthode comprend la préparation d'une formule in vivo en mélangeant 50 μL de diméthylsulfoxyde (DMSO) avec 300 μL de polyéthylène glycol 300 (PEG300), suivie de l'ajout de 50 μL de Tween 80 et de 600 μL d'eau doublement distillée (ddH2O) . Le composé est ensuite purifié et caractérisé pour garantir sa qualité et son efficacité.
Analyse Des Réactions Chimiques
Le TTA-A8 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, le polyéthylène glycol et le Tween 80. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du TTA-A8 qui conservent ses propriétés de blocage des canaux calciques .
Applications de la recherche scientifique
Le TTA-A8 a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé pour étudier les propriétés et le comportement des canaux calciques de type T. En biologie, il aide les chercheurs à comprendre le rôle de ces canaux dans les processus cellulaires. En médecine, le TTA-A8 est étudié pour son potentiel à traiter les troubles du sommeil, les maux de tête et d'autres maladies du système nerveux . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les canaux calciques .
Mécanisme d'action
Le TTA-A8 exerce ses effets en bloquant les canaux calciques de type T, qui sont impliqués dans la régulation de l'excitabilité neuronale. En inhibant ces canaux, le TTA-A8 réduit l'afflux d'ions calcium dans les neurones, modulant ainsi leur activité. Ce mécanisme est particulièrement utile dans le traitement de conditions telles que l'épilepsie et les troubles du sommeil, où l'activité neuronale anormale est un facteur clé .
Comparaison Avec Des Composés Similaires
Le TTA-A8 est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste des canaux calciques de type T. Des composés similaires comprennent le mibefradil, qui bloque également les canaux calciques de type T mais avec une sélectivité modérée . D'autres composés apparentés sont le levosemotiadil et l'ORM-10962, qui ciblent différents types de canaux calciques et ont des degrés d'efficacité et de sélectivité variables .
Propriétés
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTA-A8?
A1: TTA-A8 is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, TTA-A8 can modulate neuronal activity and affect sleep architecture.
Q2: What is the evidence supporting TTA-A8's efficacy in modulating sleep architecture?
A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that TTA-A8 significantly modifies sleep architecture []. This finding supports the potential of TTA-A8 as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.
Q3: What is known about the pharmacokinetic profile of TTA-A8?
A3: TTA-A8 exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of TTA-A8 achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















